REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:8]([CH3:10])[C:5]([C:6]#N)=[C:4]([O:11][CH3:12])[CH:3]=1.[H-].C([Al+]CC(C)C)C(C)C.[O:23]1CCCC1>>[Br:1][C:2]1[CH:9]=[C:8]([CH3:10])[C:5]([CH:6]=[O:23])=[C:4]([O:11][CH3:12])[CH:3]=1 |f:1.2|
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Name
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|
Quantity
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2.8 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(C#N)C(=C1)C)OC
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Name
|
|
Quantity
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24.8 mL
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Type
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reactant
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Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
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24.8 mL
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Type
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reactant
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Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred at RT for 18 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction is quenched with 1 M hydrochloric acid at 0° C
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Type
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STIRRING
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Details
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The resulting mixture is stirred at RT for 1 h
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Duration
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1 h
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×50 ml)
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Type
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WASH
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Details
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The combined organic layers are washed with water (40 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by column chromatography (silica gel, 1.5% ethyl acetate/hexane)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=O)C(=C1)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.45 mmol | |
AMOUNT: MASS | 1.25 g | |
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |